1-(Aminomethyl)cyclooctan-1-ol;hydrochloride

Description

Atomic Connectivity and Bonding Patterns

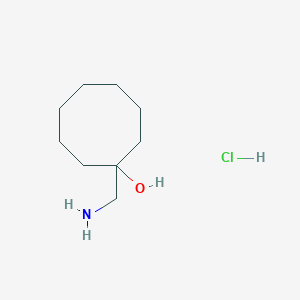

The molecular structure of 1-(aminomethyl)cyclooctan-1-ol hydrochloride is characterized by a cyclooctane ring system with both an aminomethyl group and a hydroxyl group attached to the same carbon atom at the 1-position, forming a tertiary alcohol center. The compound has the molecular formula C9H20ClNO and a molecular weight of approximately 195.72 grams per mole. The structural framework consists of the eight-membered cycloalkane ring (C8H16) as the central scaffold, with the functional groups creating a quaternary carbon center that significantly influences the overall molecular geometry and electronic properties.

The bonding patterns within this molecule reflect the hybridization states of the constituent atoms. The cyclooctane ring carbons adopt tetrahedral geometry with sp3 hybridization, while the quaternary carbon at the 1-position exhibits distorted tetrahedral geometry due to the steric interactions between the bulky substituents. The aminomethyl group (-CH2NH2) introduces a primary amine functionality that serves as both a hydrogen bond donor and acceptor, while the hydroxyl group (-OH) provides an additional hydrogen bonding site. The hydrochloride salt formation occurs through protonation of the amino group, creating an ammonium cation that associates with the chloride anion through ionic interactions.

The electronic distribution within the molecule is influenced by the electron-withdrawing and electron-donating effects of the functional groups. The amino group, being electron-donating through its lone pair, increases electron density on the adjacent carbon atoms, while the hydroxyl group can participate in both inductive and resonance effects depending on the molecular environment. These electronic interactions contribute to the overall stability and reactivity patterns of the compound, particularly in hydrogen bonding interactions and potential coordination chemistry applications.

The stereochemical complexity of 1-(aminomethyl)cyclooctan-1-ol hydrochloride arises from the presence of the asymmetric carbon center at the 1-position of the cyclooctane ring. This stereocenter can exist in two possible configurations, leading to enantiomeric forms of the compound. The configuration at this center significantly influences the spatial arrangement of the aminomethyl and hydroxyl groups, affecting their ability to participate in intramolecular hydrogen bonding and their orientation relative to the cyclooctane ring system.

Conformational Dynamics of the Cyclooctane Ring System

The conformational landscape of cyclooctane, the parent ring system of 1-(aminomethyl)cyclooctan-1-ol hydrochloride, has been extensively studied and reveals remarkable complexity due to the existence of multiple conformational states of comparable energy. Computational analyses have identified that cyclooctane is "unquestionably the conformationally most complex cycloalkane owing to the existence of many conformers of comparable energy". The most stable conformation of unsubstituted cyclooctane is the boat-chair arrangement, while the crown conformation represents a slightly less stable alternative.

The conformational analysis of cyclooctane has revealed six distinct minimum energy conformations, with the chair-boat conformation being the most thermodynamically favored and frequently observed in crystal structures. The planar D8h symmetry form of cyclooctane serves as a high-energy reference point, with computational studies showing five negative force constants corresponding to imaginary vibrational modes that lead to various stable conformations. The crown conformation exhibits D4d symmetry, while other significant conformations include the D2d arrangement and the chiral C2 symmetry form with a calculated optical rotation of 72 degrees.

The presence of substituents on the cyclooctane ring, particularly bulky groups like the combined aminomethyl and hydroxyl functionalities at the 1-position, significantly alters the conformational preferences and dynamics of the ring system. The steric interactions between these substituents and the ring carbons create additional strain that must be accommodated through conformational adjustments. The tertiary alcohol center formed by the simultaneous presence of both functional groups at the same carbon introduces significant steric hindrance that affects the preferred ring conformations.

| Conformation | Energy (relative) | Symmetry | Key Characteristics |

|---|---|---|---|

| Boat-chair | 0.0 kcal/mol | Cs | Most stable, common in crystals |

| Crown | +0.8 kcal/mol | D4d | Slightly less stable alternative |

| D2d form | +3.6 kcal/mol | D2d | Close H-H contacts (1.908 Å) |

| Chiral C2 | +1.6 kcal/mol | C2 | Optical activity ([α]D = 72°) |

The dynamic nature of the cyclooctane ring system means that these conformations can interconvert through relatively low-energy pathways, leading to a complex equilibrium mixture at ambient temperatures. The activation barriers for conformational interconversion are generally low enough to permit rapid exchange on the nuclear magnetic resonance timescale, contributing to the complexity of spectroscopic characterization of these compounds.

Aminomethyl Group Orientation and Hydrogen Bonding Networks

The aminomethyl group in 1-(aminomethyl)cyclooctan-1-ol hydrochloride exhibits significant conformational flexibility and plays a crucial role in establishing hydrogen bonding networks both within the molecule and with neighboring molecules in the solid state. Aminoalcohols are known to form some of the strongest intramolecular hydrogen bonds among substituted alcohols, with the strength of these interactions being directly related to the basicity of the amino group. The proximity of the amino and hydroxyl functionalities in this compound creates favorable conditions for intramolecular hydrogen bond formation between the oxygen atom of the hydroxyl group and the nitrogen atom of the aminomethyl group.

Research on related aminoalcohol systems has demonstrated that the strength of intramolecular hydrogen bonding follows the sequence for different functional groups, with amino groups providing the strongest interactions due to their high basicity. In 1-(aminomethyl)cyclooctan-1-ol hydrochloride, the geometric constraints imposed by the eight-membered ring system and the positioning of both functional groups on the same carbon atom create unique opportunities for intramolecular hydrogen bonding that differ significantly from linear aminoalcohol analogs.

The formation of intramolecular hydrogen bonds in aminoalcohols has been shown to significantly reduce their tendency toward intermolecular association. This phenomenon is particularly relevant for 1-(aminomethyl)cyclooctan-1-ol hydrochloride, where strong intramolecular hydrogen bonding between the hydroxyl and amino groups may limit the formation of extensive intermolecular hydrogen bonding networks in the solid state. When intermolecular associations do occur, they typically involve the formation of closed dimeric structures, with the specific nature of these dimers depending on the strength of the intramolecular hydrogen bonds.

The protonation state of the amino group in the hydrochloride salt significantly alters the hydrogen bonding landscape of the molecule. In the protonated form, the amino group becomes a strong hydrogen bond donor through its ammonium functionality, while losing its hydrogen bond acceptor capability. This change in protonation state redirects the hydrogen bonding patterns toward intermolecular interactions with the chloride anion and potentially with other molecules in the crystal lattice, fundamentally altering the supramolecular organization compared to the free base form.

Studies on the effects of substitution patterns on aminoalcohol hydrogen bonding have revealed that substituents at the α-position relative to either the hydroxyl or amino groups can dramatically influence the strength and geometry of hydrogen bonding interactions. When halogen atoms or other electronegative substituents are introduced at the α-position to the hydroxyl group, the resulting hydrogen bonds are significantly strengthened following the trend H < F < Cl < Br. Conversely, substitution at the α-position relative to the amino group tends to weaken hydrogen bonding interactions due to reduced basicity of the nitrogen atom.

X-ray Crystallographic Characterization Challenges

The structural characterization of 1-(aminomethyl)cyclooctan-1-ol hydrochloride using X-ray crystallography presents numerous challenges that are characteristic of flexible organic molecules with multiple conformational states and hydrogen bonding capabilities. Crystallographic disorder, which describes the cocrystallization of multiple rotamers, conformers, or isomers where the center of mass of each form is identical or unresolvable, represents a primary obstacle in obtaining accurate structural information. This disorder typically arises when multiple molecular forms are nearly equal in energy and the crystal lattice provides sufficient space to accommodate the various conformational states.

The conformational complexity of the cyclooctane ring system, with its multiple low-energy conformational states and relatively low barriers to interconversion, creates conditions that are highly conducive to crystallographic disorder. The coexistence of boat-chair, crown, and other conformational forms within the same crystal lattice can lead to electron density distributions that represent the average of multiple conformational states rather than any single well-defined structure. This phenomenon has been observed in related pharmaceutical compounds, where crystallographic disorder can manifest as both orientational disorder of whole molecular fragments and positional disorder of specific atomic groups.

The presence of the aminomethyl group introduces additional complexity through potential rotational disorder around the C-C bond connecting the methylene carbon to the ring system. This rotation can lead to multiple orientations of the amino group that may be difficult to resolve crystallographically, particularly if the energy differences between rotamers are small. The tertiary alcohol center further complicates the analysis by potentially existing in multiple configurations that may be related by ring-flipping processes or other conformational changes.

Hydrogen bonding interactions, while important for crystal packing and molecular recognition, can also contribute to crystallographic challenges. The formation of dynamic hydrogen bonding networks that can rearrange on timescales comparable to or faster than the X-ray measurement can lead to apparent disorder in the positions of hydrogen atoms and the groups that bear them. This is particularly relevant for compounds like 1-(aminomethyl)cyclooctan-1-ol hydrochloride, where multiple hydrogen bonding donors and acceptors can create complex, potentially dynamic supramolecular architectures.

| Disorder Type | Manifestation | Impact on Structure |

|---|---|---|

| Conformational | Multiple ring conformations | Averaged electron density |

| Orientational | Aminomethyl group rotation | Unclear functional group positions |

| Positional | Hydrogen bonding dynamics | Uncertain intermolecular contacts |

| Thermal | Temperature-dependent motion | Broadened atomic positions |

Advanced characterization techniques that combine X-ray crystallography with solid-state nuclear magnetic resonance spectroscopy have proven valuable for addressing these challenges. Carbon-13 cross-polarization magic-angle spinning solid-state nuclear magnetic resonance can provide complementary information about local molecular environments and dynamics that may not be readily apparent from X-ray diffraction data alone. The combination of these techniques allows for a more comprehensive understanding of the crystallographic disorder at both the molecular scale and the bulk powder level, providing insights into the true nature of the structural complexity present in these challenging systems.

Properties

IUPAC Name |

1-(aminomethyl)cyclooctan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h11H,1-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNZYGYMRDRRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclooctan-1-ol;hydrochloride typically involves the reaction of cyclooctanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclooctan-1-ol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(Aminomethyl)cyclooctan-1-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclooctan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(Aminomethyl)cyclohexan-1-ol;hydrochloride

- 1-(Aminomethyl)cyclopentan-1-ol;hydrochloride

- 1-(Aminomethyl)cyclododecan-1-ol;hydrochloride

Uniqueness

1-(Aminomethyl)cyclooctan-1-ol;hydrochloride is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller or larger ring analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

1-(Aminomethyl)cyclooctan-1-ol;hydrochloride (CAS No. 50361-56-3) is a compound characterized by its unique eight-membered ring structure, which confers distinct chemical and physical properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Synthesis

This compound is synthesized through the reaction of cyclooctanone with formaldehyde and ammonium chloride under acidic conditions. The process involves the formation of an intermediate imine, which is subsequently reduced to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Can be reduced to form secondary amines or alcohols.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

This compound has demonstrated significant biological activity, particularly as an inhibitor of specific enzymes. It interacts with molecular targets such as Pantothenate Synthetase in Mycobacterium tuberculosis, showing potential as an antimicrobial agent with IC50 values in the low micromolar range.

Antimicrobial Activity

Research indicates that this compound exhibits potent activity against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis.

BACE1 Inhibition

In studies focused on Alzheimer's disease, analogues of aminomethyl derivatives have shown varying degrees of inhibition against β-secretase (BACE1). For instance, certain derivatives exhibited IC50 values as low as 73.5 μM, suggesting that structural modifications could enhance potency .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the antiproliferative effects of related compounds on various cancer cell lines. Notably, GI50 values were reported for several compounds, indicating their effectiveness in inhibiting cell growth across different cancer types. For example:

| Compound | Lung HOP-62 | Colon HCT-116 | CNS SF-539 | Melanoma UACC-62 | Ovarian OVCAR-3 | Renal SN12C | Prostate DU-145 | Breast MDA-MB-435 |

|---|---|---|---|---|---|---|---|---|

| 1 | 0.01 | 0.03 | 0.01 | 0.01 | 0.22 | 0.02 | 0.01 | 0.04 |

| 6 | 0.02 | 0.10 | 0.04 | 0.03 | 0.5 | <0.01 | <0.01 | 0.79 |

| MGM | - | - | - | - | - | - | - | - |

The table reflects the mean graph midpoint (MGM) for growth inhibition across tested human cancer cell lines .

Study on BACE1 Inhibitors

A study evaluated a series of aminomethyl-derived compounds as potential BACE1 inhibitors for Alzheimer's treatment. The findings suggest that structural modifications significantly impact both potency and selectivity against BACE1 and related enzymes, highlighting the importance of continued research into this class of compounds .

Antimycobacterial Activity

Further investigations into the antitubercular properties of aminomethyl derivatives have shown promising results, particularly in inhibiting Mycobacterium tuberculosis growth in vitro, reinforcing the compound's potential as a therapeutic agent against tuberculosis.

Q & A

Q. What are the recommended synthetic routes for 1-(Aminomethyl)cyclooctan-1-ol hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves aminomethylation of cyclooctan-1-ol followed by hydrochlorination. Key steps include:

- Aminomethylation : Reacting cyclooctan-1-ol with formaldehyde and ammonia under acidic or basic conditions to introduce the aminomethyl group.

- Hydrochlorination : Treating the intermediate with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt .

Optimization strategies : - Vary temperature (25–80°C), solvent polarity, and HCl stoichiometry to improve yield.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. How can researchers validate the purity and structural integrity of 1-(Aminomethyl)cyclooctan-1-ol hydrochloride?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the cyclooctane ring (δ 1.2–2.1 ppm for CH₂ groups) and aminomethyl moiety (δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : Verify molecular ion peaks matching the molecular formula C₉H₁₈ClNO (theoretical molecular weight: 207.7 g/mol) .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly if the cyclooctane ring adopts a boat or chair conformation .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Solubility : Highly soluble in water and polar solvents (e.g., ethanol, methanol) due to the hydrophilic hydrochloride salt and hydroxyl group. Limited solubility in nonpolar solvents like hexane .

- Stability :

- Stable at neutral pH; avoid strong acids/bases to prevent decomposition of the aminomethyl group.

- Store in inert atmospheres at 2–8°C to minimize hygroscopic degradation .

Advanced Research Questions

Q. How does the cyclooctane ring’s conformational flexibility influence the compound’s reactivity in nucleophilic substitution reactions?

The eight-membered ring exhibits multiple conformers (e.g., boat, chair), which can sterically hinder or facilitate reactions:

- Steric effects : Bulky substituents on the ring may slow SN2 reactions but favor SN1 mechanisms.

- Computational modeling : Use density functional theory (DFT) to predict transition states and optimize reaction pathways .

Experimental validation : Compare reaction rates with smaller-ring analogs (e.g., cyclohexane derivatives) to isolate ring-size effects .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or impurities:

- Reproducibility : Standardize recrystallization solvents (e.g., ethanol/water vs. acetone) to isolate consistent polymorphs.

- Differential Scanning Calorimetry (DSC) : Characterize thermal behavior to identify polymorphic transitions .

- High-resolution MS : Rule out isotopic or impurity contributions to spectral data .

Q. How can researchers investigate the compound’s potential as a chiral building block in asymmetric synthesis?

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.

- Circular Dichroism (CD) : Confirm optical activity and assign absolute configuration .

- Catalytic studies : Test enantioselectivity in model reactions (e.g., hydrogenation) with chiral ligands .

Methodological Notes for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.